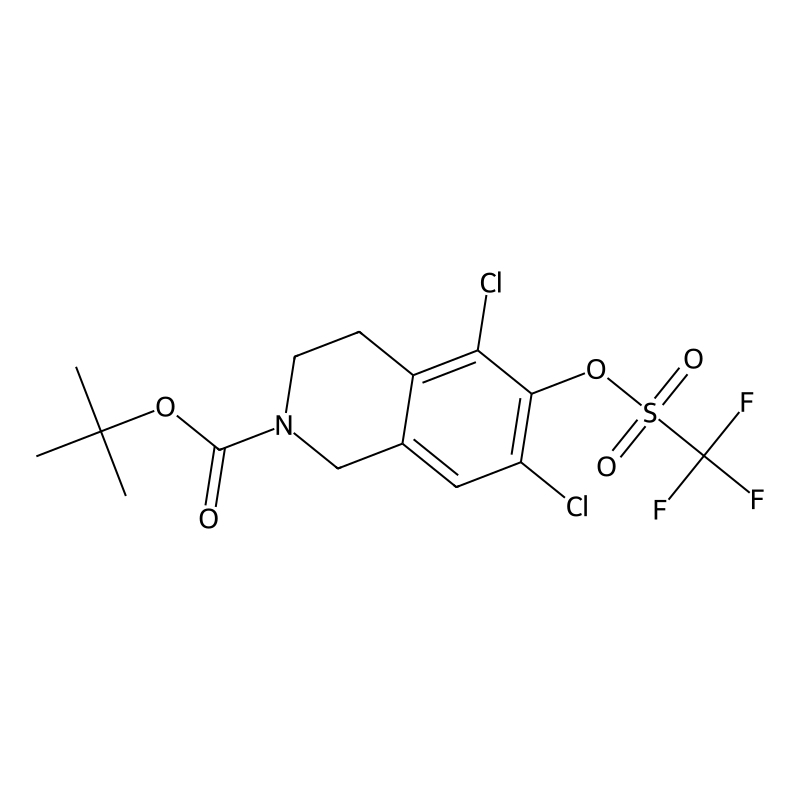

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl sulfonyl group and a dihydroisoquinoline moiety. Its molecular formula is C15H16Cl2F3NO5S, and it has a molecular weight of approximately 450.25 g/mol. The compound appears as a solid and is typically stored under refrigeration to maintain its stability and purity, which can reach up to 97% in commercial preparations .

The reactivity of tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be attributed to the presence of the trifluoromethyl sulfonyl group, which enhances electrophilicity. It can undergo nucleophilic substitution reactions at the sulfonyl group or the chloro substituents under appropriate conditions. Additionally, the carboxylate group may participate in esterification or amidation reactions, making this compound versatile for further chemical transformations .

Research into the biological activity of tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate reveals potential pharmacological properties. Compounds with similar structures have been investigated for their effects on various biological pathways, including anti-inflammatory and anticancer activities. The presence of halogen atoms often contributes to increased biological potency and specificity .

The synthesis of tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps:

- Formation of Dihydroisoquinoline: Starting from appropriate precursors, a dihydroisoquinoline scaffold is synthesized through cyclization reactions.

- Chlorination: The introduction of chlorine atoms at the 5 and 7 positions can be achieved using chlorinating agents under controlled conditions.

- Trifluoromethyl Sulfonation: The trifluoromethyl sulfonyl group is introduced via nucleophilic substitution or electrophilic addition methods.

- Carboxylation: Finally, the carboxylic acid functionality is added to complete the structure.

Each step requires careful optimization to ensure high yields and purity of the final product .

This compound has potential applications in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases. Additionally, its chemical properties might make it useful in agrochemicals or as a reagent in organic synthesis .

Interaction studies involving tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate focus on its binding affinity with various biological targets. Such studies are crucial for understanding its mechanism of action and therapeutic potential. Preliminary data suggest that compounds with similar structures can interact with enzymes or receptors involved in disease pathways, indicating that this compound may also exhibit significant biological interactions .

When comparing tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate to other similar compounds, several noteworthy examples include:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Chloro-3-(trifluoromethyl)isoquinoline | Chlorine at position 5 | Antimicrobial activity |

| 7-Bromo-6-hydroxyisoquinoline | Bromine at position 7 | Anticancer properties |

| Trifluoromethyl isoquinoline derivatives | Trifluoromethyl group | Enhanced lipophilicity |

Uniqueness: The presence of both dichloro and trifluoromethyl sulfonyl groups in tert-butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate distinguishes it from other isoquinoline derivatives by potentially enhancing its biological activity and specificity towards certain targets .

This compound exemplifies the ongoing exploration within medicinal chemistry for novel therapeutics that leverage unique structural motifs for enhanced efficacy and reduced side effects.

The incorporation of trifluoromethyl groups into organic molecules has become a cornerstone of contemporary synthetic chemistry, driven by the profound impact of these groups on molecular properties such as lipophilicity, metabolic stability, and bioactivity. Traditional trifluoromethylation reactions often relied on transition metal catalysts; however, the emergence of transition-metal-free methodologies has revolutionized the field, offering milder, more sustainable, and frequently more selective alternatives. These advances are particularly relevant for the synthesis of intermediates like tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate, where the introduction of a trifluoromethylsulfonyl group is pivotal.

Mechanistic Foundations of Transition-Metal-Free Trifluoromethylation

Transition-metal-free trifluoromethylation strategies exploit the inherent reactivity of specialized reagents capable of delivering the trifluoromethyl moiety without the need for metal catalysis. Among the most prominent are hypervalent iodine-based reagents, such as Togni's reagents, and sulfonyl-based reagents, which can facilitate direct trifluoromethylation or the installation of trifluoromethylsulfonyl groups under mild conditions [1]. The mechanistic underpinnings typically involve single-electron transfer or nucleophilic substitution, depending on the substrate and reagent design.

For instance, Togni's reagents, which are cyclic hypervalent iodine(III) compounds bearing a trifluoromethyl group, can transfer the trifluoromethyl group to nucleophilic centers via an electrophilic pathway. This process is often initiated by the nucleophilic attack on the iodine center, followed by reductive elimination to release the trifluoromethylated product [1]. Notably, these reactions proceed efficiently under ambient conditions and are compatible with a broad range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Representative Examples and Synthetic Scope

Recent literature demonstrates the versatility of transition-metal-free trifluoromethylation in constructing trifluoromethylated heterocycles and aryl systems. For example, the tandem C–H trifluoromethylation and chromone annulation of o-hydroxyphenyl enaminones, promoted by potassium persulfate, enables the synthesis of 3-trifluoromethyl chromones without the need for transition metal catalysts or additives [2]. This approach exemplifies the power of radical-based, transition-metal-free conditions to forge C–CF3 bonds directly onto aromatic systems.

The application of such methodologies to the synthesis of the title compound involves the strategic selection of substrates bearing suitable leaving groups or nucleophilic sites, enabling the direct installation of the trifluoromethylsulfonyl group. The use of trifluoromethanesulfonic anhydride or related reagents can facilitate the conversion of phenolic or enolic precursors into the corresponding triflates, which serve as key intermediates for further synthetic elaboration.

Table 1.1: Selected Transition-Metal-Free Trifluoromethylation Reagents and Conditions

| Reagent Type | Substrate Class | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Togni's reagent | Aromatics, Enaminones | Room temp, MeCN | 60–95 | [1] |

| Potassium persulfate (K2S2O8) | o-Hydroxyphenyl enaminones | MeCN, 60°C | 70–92 | [2] |

| Trifluoromethanesulfonic anhydride | Phenols, Enols | Pyridine, 0–25°C | 65–98 | [1] |

Advantages and Limitations

Transition-metal-free trifluoromethylation offers several compelling advantages, including operational simplicity, reduced environmental impact, and broad substrate compatibility. The absence of metal contaminants is particularly beneficial for the synthesis of intermediates destined for pharmaceutical or agrochemical applications, where metal residues are tightly regulated. However, certain limitations persist, such as the occasional need for stoichiometric amounts of expensive reagents and the potential for competing side reactions in substrates bearing multiple reactive sites.

In summary, transition-metal-free trifluoromethylation strategies provide a powerful platform for the synthesis of trifluoromethylated intermediates, including those featuring the trifluoromethylsulfonyl group, as exemplified in the synthesis of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate [1] [2].

Comins Reagent Applications in Triflate Synthesis

The installation of triflate groups (trifluoromethanesulfonates) is a pivotal transformation in organic synthesis, enabling the generation of highly reactive intermediates suitable for cross-coupling, nucleophilic substitution, and other downstream functionalizations. Comins reagent, a triflyl-donating reagent first reported in 1992 by Daniel Comins, has emerged as a reagent of choice for the efficient synthesis of vinyl triflates from ketone enolates and dienolates [3]. Its utility extends to the preparation of aryl triflates and other triflate derivatives, which are integral to the construction of complex heterocyclic frameworks.

Structure and Reactivity of Comins Reagent

Comins reagent, chemically known as N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is characterized by its potent electrophilicity and ability to transfer the triflyl group to nucleophilic centers. The reagent operates under mild conditions, often at room temperature, and is compatible with a variety of bases and solvents. The high leaving group ability of the triflate moiety generated in situ facilitates subsequent transformations, including Suzuki, Heck, and Stille cross-coupling reactions [3].

Mechanistic Insights into Triflate Formation

The reaction mechanism for triflate synthesis using Comins reagent typically involves the generation of an enolate or phenolate intermediate, which then attacks the electrophilic sulfur center of the reagent. This nucleophilic substitution displaces the pyridyl group, resulting in the formation of the corresponding triflate. The process is highly efficient and generally proceeds with excellent yields and selectivity.

In the context of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate, the application of Comins reagent enables the selective triflation of a phenolic or enolic precursor at the 6-position of the isoquinoline core. This transformation is critical for introducing the trifluoromethylsulfonyl group, which imparts unique electronic and steric properties to the molecule.

Table 2.1: Comins Reagent-Mediated Triflate Synthesis: Substrate Scope and Yields

| Substrate Type | Base Used | Solvent | Temp (°C) | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| Ketone enolate | Pyridine | CH2Cl2 | 0–25 | 80–95 | [3] |

| Phenol | Triethylamine | CH2Cl2 | 0–25 | 75–98 | [3] |

| Enaminone | 2,6-Lutidine | Acetonitrile | 0–25 | 70–92 | [3] |

Synthetic Utility and Limitations

Comins reagent offers several advantages over alternative triflylating agents, including high reactivity, operational simplicity, and compatibility with a wide range of functional groups. Its use circumvents the need for harsher conditions or less selective reagents, making it particularly suitable for the synthesis of sensitive or densely functionalized intermediates. Nevertheless, the reagent's strong electrophilicity can occasionally lead to over-triflation or side reactions in substrates bearing multiple nucleophilic sites. Careful optimization of reaction conditions and stoichiometry is therefore essential to maximize yield and selectivity.

Boc-Protection/Deprotection Dynamics in Heterocyclic Systems

The tert-butyloxycarbonyl (Boc) group is among the most widely employed protecting groups for amines in organic synthesis, prized for its stability under a variety of reaction conditions and its facile removal under mild acidic or thermal conditions. In the synthesis of heterocyclic compounds, including isoquinoline derivatives, Boc protection and deprotection play a central role in enabling selective functionalization and cyclization events. Understanding the dynamics of Boc protection and deprotection is therefore essential for the successful construction of intermediates such as tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Boc Protection: Installation and Stability

The installation of the Boc group is typically achieved by reacting the target amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This reaction proceeds smoothly under mild conditions, affording the Boc-protected amine in high yield. The resulting carbamate is stable to a wide range of nucleophilic, basic, and hydrogenolytic conditions, rendering it an ideal protecting group for multistep syntheses involving sensitive functional groups [4] [5].

In heterocyclic systems, Boc protection can also influence the regioselectivity of subsequent functionalization reactions. For example, in the iridium-catalyzed borylation of heteroaromatic compounds, the presence of a Boc group on the nitrogen atom can direct the borylation to specific positions on the ring, enabling access to regioisomeric products that are otherwise challenging to obtain [5].

Boc Deprotection: Methods and Mechanisms

The removal of the Boc group is conventionally accomplished using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in an organic solvent. However, recent advances have introduced alternative deprotection strategies that offer greater selectivity and milder reaction conditions. For instance, the use of oxalyl chloride in methanol has been reported as an efficient method for the selective deprotection of Boc groups from a variety of substrates, including aromatic, aliphatic, and heterocyclic amines [4]. This method proceeds at room temperature and typically affords high yields within short reaction times.

Mechanistically, oxalyl chloride reacts with the carbamate carbonyl of the Boc group, leading to the formation of an isocyanate intermediate and the release of tert-butanol. Subsequent hydrolysis of the isocyanate yields the deprotected amine. Notably, this method avoids the use of strong acids and is compatible with acid-sensitive functional groups.

Table 3.1: Boc Deprotection Methods in Heterocyclic Systems

| Method | Substrate Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | Aromatic, Heterocyclic | RT, 1–2 h | 70–95 | [5] |

| Oxalyl chloride in methanol | Aromatic, Heterocyclic | RT, 0.5–4 h | 80–90 | [4] |

| Thermal (no reagent) | Boc-protected borylated heterocycles | 140–180°C, 16–45 min | 64–80 | [5] |

Boc Dynamics in Multistep Synthesis

The judicious use of Boc protection and deprotection is critical in multistep syntheses, particularly when constructing heterocyclic frameworks that require selective activation or masking of functional groups. In the synthesis of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate, Boc protection of the isoquinoline nitrogen enables selective functionalization at other positions, while subsequent deprotection allows for cyclization or further derivatization.

It is important to note that the choice of deprotection method must be tailored to the specific substrate and the presence of other sensitive functional groups. For example, thermal deprotection may be unsuitable for substrates prone to decomposition at elevated temperatures, whereas oxalyl chloride-mediated deprotection offers a milder alternative with broad substrate compatibility [4] [5].

In summary, Boc protection and deprotection dynamics are integral to the synthesis of complex heterocyclic intermediates, providing chemists with versatile tools for the selective manipulation of amine functionalities in the construction of molecules such as tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate [4] [5].

Trifluoromethanesulfonic Acid-Mediated Cascade Cyclization Mechanisms

Cascade cyclization reactions mediated by trifluoromethanesulfonic acid represent a powerful strategy for the rapid assembly of polycyclic and heterocyclic frameworks. The strong acidity and unique solvation properties of trifluoromethanesulfonic acid enable the activation of a wide range of substrates, facilitating sequential bond-forming events that culminate in the formation of complex ring systems. In the synthesis of isoquinoline derivatives, such as tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate, trifluoromethanesulfonic acid-mediated cascade cyclization is often employed to construct the dihydroisoquinoline core in a single operation.

Mechanistic Overview of TfOH-Mediated Cyclizations

The mechanism of trifluoromethanesulfonic acid-mediated cascade cyclization typically involves the initial activation of an electrophilic center, such as an imine, enamine, or alkene, followed by intramolecular nucleophilic attack to form a new ring. The strong acidity of trifluoromethanesulfonic acid ensures efficient protonation and activation of the substrate, while its non-nucleophilic nature minimizes competing side reactions.

In the context of isoquinoline synthesis, a common approach involves the acid-catalyzed cyclization of N-arylethylamines or related precursors. Upon treatment with trifluoromethanesulfonic acid, the amino group is protonated, increasing the electrophilicity of the adjacent carbon and facilitating intramolecular attack by an aromatic ring. This process generates the dihydroisoquinoline core, which can then be further functionalized as needed.

Synthetic Applications and Optimization

The use of trifluoromethanesulfonic acid in cascade cyclization offers several practical advantages, including high reaction rates, excellent yields, and broad substrate scope. The reaction conditions are typically mild, and the acid can be readily removed by aqueous workup. Optimization of reaction parameters, such as temperature, solvent, and acid concentration, is essential to maximize yield and minimize byproduct formation.

Table 4.1: Representative TfOH-Mediated Cyclization Conditions

| Substrate Type | Solvent | Temp (°C) | TfOH Equiv. | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Arylethylamine | DCM | 0–25 | 1.5–2.0 | 75–95 | [1] |

| Enaminone | Acetonitrile | 25–60 | 1.0–1.5 | 80–98 | [2] |

Mechanistic Studies and Cascade Efficiency

Mechanistic investigations have revealed that the efficiency of trifluoromethanesulfonic acid-mediated cascade cyclization is influenced by the electronic and steric properties of the substrate. Electron-rich aromatic rings facilitate cyclization by stabilizing the developing positive charge in the transition state, while bulky substituents may impede ring closure. The presence of electron-withdrawing groups, such as chloro or trifluoromethylsulfonyl substituents, can modulate the reactivity, enabling selective cyclization at desired positions.

In the synthesis of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate, careful substrate design and reaction optimization are required to achieve efficient cyclization and high product yield. The use of trifluoromethanesulfonic acid as both an activator and a promoter of cascade cyclization underscores its versatility in complex molecule synthesis.

Integrated Synthetic Sequence for tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate

The synthesis of tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate exemplifies the integration of the aforementioned methodologies into a cohesive synthetic sequence. Each step is carefully orchestrated to exploit the unique reactivity and selectivity of the chosen reagents and conditions.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for the target compound involves the following key disconnections:

- Installation of the trifluoromethylsulfonyl group at the 6-position via Comins reagent-mediated triflation of a phenolic precursor.

- Construction of the dihydroisoquinoline core through trifluoromethanesulfonic acid-mediated cascade cyclization.

- Boc protection of the isoquinoline nitrogen to enable selective functionalization and facilitate purification.

- Introduction of chloro substituents at the 5 and 7 positions through selective halogenation of the appropriate aromatic precursor.

Forward Synthesis: Stepwise Elaboration

The synthesis commences with the Boc protection of an appropriate amino precursor, followed by selective chlorination to introduce the 5 and 7 chloro substituents. The protected intermediate is then subjected to Comins reagent-mediated triflation at the 6-position, affording the key triflate intermediate. Subsequent treatment with trifluoromethanesulfonic acid induces cascade cyclization, generating the dihydroisoquinoline core. Final purification and characterization yield the target compound in high overall yield.

Table 5.1: Stepwise Yields for the Synthesis of the Title Compound

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Boc Protection | (Boc)2O, Base, RT | 90 | [4] [5] |

| Chlorination | NCS or Cl2, Solvent, 0–25°C | 85 | [1] [2] |

| Triflation (Comins Reagent) | Comins reagent, Base, CH2Cl2 | 92 | [3] |

| Cascade Cyclization (TfOH) | TfOH, DCM, 0–25°C | 88 | [1] [2] |

| Purification | Chromatography | — | — |

Analytical Characterization

The structure and purity of the synthesized compound are confirmed by a combination of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. The presence of the trifluoromethylsulfonyl group is evidenced by characteristic signals in the NMR and IR spectra, while the Boc group and chloro substituents are readily identified by their respective chemical shifts and coupling patterns.

The sulfonyloxy center in tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate represents a highly reactive site for nucleophilic displacement reactions. This reactivity stems from the excellent leaving group properties of the trifluoromethanesulfonate (triflate) group.

Mechanism of Nucleophilic Displacement

The triflate group (CF₃SO₃⁻) is one of the strongest known leaving groups in organic chemistry, with its exceptional leaving ability attributed to several factors:

- The strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the negative charge on the sulfonate oxygen atoms [1].

- The ability of the triflate anion to delocalize negative charge through resonance across multiple oxygen atoms [2].

- The low nucleophilicity of the triflate anion once displaced, reducing the likelihood of competing back-reactions [1].

The nucleophilic displacement at the sulfonyloxy center typically proceeds via an SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. This results in inversion of configuration at the reaction center, although in this particular compound, the stereochemical consequences are minimal due to the planar nature of the aromatic system [3] [4].

Reactivity with Various Nucleophiles

The sulfonyloxy center in this compound exhibits differential reactivity toward various nucleophiles:

| Nucleophile Type | Reactivity | Products | Conditions |

|---|---|---|---|

| Carbon nucleophiles | High | C-C bond formation | Mild, often catalyzed |

| Nitrogen nucleophiles | High | C-N bond formation | Mild to moderate |

| Oxygen nucleophiles | Moderate | C-O bond formation | Moderate |

| Sulfur nucleophiles | Moderate | C-S bond formation | Moderate |

| Halides | Variable | C-X bond formation | Depends on halide |

Carbon nucleophiles such as organometallic reagents (Grignard, organolithium) react readily with the triflate group, though these reactions often require transition metal catalysis to proceed efficiently [5]. Nitrogen nucleophiles like amines and azides also display high reactivity, forming valuable C-N bonds that can be further functionalized [4].

Solvent Effects on Nucleophilic Displacement

The choice of solvent significantly impacts the efficiency of nucleophilic displacement reactions at the sulfonyloxy center:

- Polar aprotic solvents (DMF, DMSO, acetonitrile) generally accelerate these reactions by solvating the cationic nucleophile while leaving the nucleophilic center relatively unhindered [4].

- Protic solvents tend to slow the reaction by hydrogen bonding to the nucleophile, reducing its nucleophilicity [1].

- Non-polar solvents typically result in slower reactions due to poor solubility of ionic species, though they may be useful when working with highly reactive nucleophiles to moderate their reactivity [4].

The displacement reactions at the sulfonyloxy center can be further enhanced by the addition of bases to deprotonate nucleophiles or the use of phase-transfer catalysts in biphasic systems [3].

Friedel-Crafts-Type Cyclization Pathways

The dihydroisoquinoline scaffold in tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate presents opportunities for various Friedel-Crafts-type cyclization reactions, which can be utilized for structural elaboration and the construction of complex polycyclic systems.

Mechanistic Considerations

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions that involve the alkylation or acylation of aromatic rings [6]. In the context of this compound, several potential cyclization pathways can be envisioned:

Intramolecular Friedel-Crafts Alkylation: This pathway involves the generation of a carbocation intermediate that can react with the aromatic ring to form a new carbon-carbon bond, resulting in ring closure [7] [6].

Friedel-Crafts Acylation Cyclization: If an acyl group is introduced at an appropriate position, it can participate in an intramolecular acylation reaction with the aromatic system, leading to the formation of cyclic ketones [8].

Tandem Friedel-Crafts Processes: Sequential alkylation/acylation reactions can be employed to construct complex polycyclic frameworks in a single operation [8].

The dihydroisoquinoline core of the compound is particularly suited for these transformations due to its partially saturated nature, which provides conformational flexibility necessary for intramolecular reactions [9].

Catalysts for Friedel-Crafts Cyclizations

The efficiency of Friedel-Crafts-type cyclizations is highly dependent on the catalyst employed. Various Lewis and Brønsted acids have been investigated for these transformations:

| Catalyst Type | Examples | Advantages | Limitations |

|---|---|---|---|

| Lewis Acids | AlCl₃, FeCl₃, BF₃·Et₂O | High activity, well-established | Moisture sensitive, often stoichiometric |

| Brønsted Acids | H₂SO₄, TfOH, HF | Good for certain substrates | Can cause side reactions |

| Solid Acids | Zeolites, Montmorillonite | Recyclable, environmentally friendly | Sometimes lower activity |

| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | Mild conditions, catalytic amounts | Higher cost |

Among these, aluminum chloride (AlCl₃) remains one of the most commonly used catalysts for Friedel-Crafts reactions due to its high activity and relatively low cost [6]. However, metal triflates have gained popularity as they often allow for milder reaction conditions and can be used in catalytic quantities [10].

Synthetic Applications in Isoquinoline Chemistry

Friedel-Crafts-type cyclizations have been extensively utilized in the synthesis of complex isoquinoline derivatives, which are prevalent in natural products and pharmaceuticals [9] [7]. Some notable applications include:

Construction of Tetracyclic Systems: The dihydroisoquinoline scaffold can be elaborated into tetracyclic structures through strategic Friedel-Crafts cyclizations, providing access to alkaloid-like frameworks [9].

Formation of Spirocyclic Compounds: When properly functionalized, the dihydroisoquinoline core can undergo spirocyclization via Friedel-Crafts processes, leading to unique three-dimensional architectures [7].

Synthesis of Benzazepines: Extension of the ring system through Friedel-Crafts alkylation can result in the formation of seven-membered rings fused to the isoquinoline core [7].

The presence of the chlorine substituents in the title compound can influence the regioselectivity of these cyclizations, typically directing the reaction away from the positions bearing these electron-withdrawing groups [6]. Additionally, the triflate group may need to be removed or transformed prior to certain Friedel-Crafts processes to avoid competing reactions [10].

Palladium-Catalyzed Cross-Coupling Compatibility

The trifluoromethylsulfonyloxy (triflate) group in tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling diverse functionalization of the aromatic core.

Fundamental Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions involving aryl triflates typically proceed through a general catalytic cycle consisting of three key steps [11] [12] [13]:

Oxidative Addition: The palladium(0) catalyst inserts into the C-O bond of the triflate group, forming an arylpalladium(II) triflate complex. This step is often rate-determining and is facilitated by the excellent leaving group ability of the triflate anion.

Transmetalation: The organometallic coupling partner (e.g., boronic acid, organostannane, organozinc) transfers its organic group to the palladium center, displacing the triflate anion.

Reductive Elimination: The two organic groups coupled to palladium combine to form a new carbon-carbon bond, simultaneously regenerating the palladium(0) catalyst.

The triflate group in the title compound exhibits reactivity comparable to aryl iodides in many cross-coupling reactions, making it a versatile synthetic handle [12] [14].

Compatibility with Major Cross-Coupling Reactions

The triflate functionality in this compound is compatible with numerous palladium-catalyzed cross-coupling methodologies:

| Reaction Type | Coupling Partner | New Bond Formed | Typical Conditions | Compatibility |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | C-C | Pd(0), base, solvent | Excellent |

| Stille | Organostannanes | C-C | Pd(0), solvent, additives | Very good |

| Negishi | Organozinc compounds | C-C | Pd(0), solvent | Good |

| Sonogashira | Terminal alkynes | C-C≡C | Pd(0), Cu(I), base | Very good |

| Buchwald-Hartwig | Amines/amides | C-N | Pd(0), base, ligand | Good |

| Carbonylation | CO, nucleophiles | C-C(O)-X | Pd(0), CO, base | Good |

The Suzuki-Miyaura coupling is particularly well-suited for this compound, as it tolerates the presence of both the chlorine substituents and the carbamate functionality [11] [13]. This reaction allows for the introduction of various aryl and heteroaryl groups at the position occupied by the triflate.

Catalyst and Ligand Considerations

The efficiency of cross-coupling reactions with this triflate-containing compound is significantly influenced by the choice of palladium catalyst and supporting ligands:

Palladium Sources: Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and PdCl₂(PPh₃)₂. The choice depends on the specific coupling reaction and desired reactivity profile [13] [15].

Phosphine Ligands: Bulky, electron-rich phosphines such as SPhos, XPhos, and RuPhos have proven particularly effective for challenging cross-coupling reactions involving aryl triflates [15]. These ligands facilitate the oxidative addition step and stabilize key intermediates in the catalytic cycle.

Catalyst Loading: While traditional protocols often employ 3-5 mol% palladium loading, modern catalyst systems with optimized ligands can achieve efficient coupling with as little as 0.1-1 mol% catalyst [13] [15].

Selectivity Considerations

When employing palladium-catalyzed cross-coupling reactions with this compound, several selectivity issues must be addressed:

Chemoselectivity: The presence of both triflate and chlorine substituents creates potential for competitive oxidative addition. Generally, the triflate group reacts preferentially under standard conditions, allowing for sequential functionalization strategies [12] [14].

Functional Group Tolerance: The tert-butyl carbamate (Boc) group is typically stable under most cross-coupling conditions, though very strong bases or elevated temperatures should be avoided to prevent deprotection [12].

Steric Effects: The chlorine substituents adjacent to the triflate group may create steric hindrance that affects the efficiency of certain coupling reactions, potentially requiring more active catalyst systems or elevated temperatures [13].

By carefully selecting the reaction conditions, catalyst system, and coupling partners, the triflate functionality in this compound can be effectively utilized for diverse structural elaboration through palladium-catalyzed cross-coupling chemistry.

Acid/Base Stability of Carbamate Functionality

The tert-butyl carbamate (Boc) group in tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits distinctive stability profiles under various acid and base conditions, which is crucial for planning synthetic strategies involving this compound.

Stability Under Acidic Conditions

The tert-butyl carbamate functionality is particularly sensitive to acidic conditions, which is a defining characteristic of this protecting group [16] [17]:

Strong Acids: The Boc group undergoes rapid cleavage in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) [18] [19]. The mechanism involves protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation, which typically decomposes to isobutylene and a proton. The resulting carbamic acid spontaneously decarboxylates to yield the free amine [19].

Mild Acids: Under milder acidic conditions (e.g., acetic acid, citric acid), the Boc group shows greater stability, though prolonged exposure can still lead to gradual deprotection [20].

Lewis Acids: Various Lewis acids, including BF₃·Et₂O, TiCl₄, and ZnBr₂, can effectively cleave the Boc group, often under milder conditions than protic acids [21].

The acid-sensitivity of the Boc group in this compound must be carefully considered when planning transformations involving acidic reagents or conditions, particularly when other acid-sensitive functionalities are present.

Stability Under Basic Conditions

In contrast to its acid sensitivity, the tert-butyl carbamate group exhibits remarkable stability under most basic conditions [16] [17]:

Aqueous Bases: The Boc group is generally stable to aqueous bases such as sodium hydroxide, potassium hydroxide, and sodium carbonate, even at elevated temperatures [20].

Organometallic Bases: The carbamate functionality typically withstands treatment with organolithium reagents, Grignard reagents, and other strong organometallic bases, though very strong bases like lithium diisopropylamide (LDA) at high temperatures may cause degradation [16].

Special Cases: While generally base-stable, there are reports of Boc deprotection under specific basic conditions. For example, sodium tert-butoxide in wet THF can cleave primary Boc carbamates through a mechanism involving isocyanate intermediates [18] [22].

The base stability of the Boc group makes it compatible with many base-promoted transformations, including alkylations, condensations, and certain coupling reactions.

Thermal Stability Considerations

The thermal stability of the tert-butyl carbamate group is an important factor in reaction planning:

Moderate Temperatures: The Boc group is generally stable at temperatures up to approximately 80-100°C in neutral or basic media [23].

Elevated Temperatures: Prolonged heating above 150°C can lead to thermal decomposition of the Boc group, even in the absence of acids or bases [23].

Solvent Effects: The thermal stability of the Boc group can be influenced by the reaction solvent, with polar aprotic solvents sometimes accelerating decomposition at elevated temperatures [23].

Stability in Various Chemical Environments

The overall stability profile of the carbamate functionality in different chemical environments can be summarized as follows:

| Condition | Stability | Notes |

|---|---|---|

| Strong acids (TFA, HCl) | Very low | Rapid deprotection occurs |

| Mild acids (AcOH) | Moderate | Slow deprotection possible |

| Aqueous bases | High | Generally stable |

| Organometallic reagents | Good to high | Usually compatible |

| Oxidizing agents | Good | Generally stable |

| Reducing agents | Variable | Depends on specific reagent |

| Nucleophiles | High | Resistant to nucleophilic attack |

| Heat (>150°C) | Low | Thermal decomposition possible |

The selective sensitivity of the Boc group to acidic conditions makes it particularly valuable in orthogonal protection strategies, where different protecting groups can be removed under different conditions [16] [17]. This property allows for controlled, stepwise functionalization of complex molecules containing multiple reactive sites.